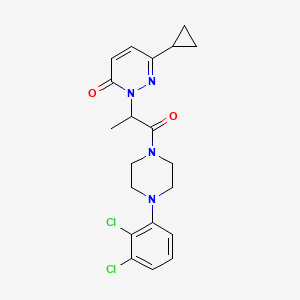
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile” is a derivative of partially hydrogenated isoquinoline . It is synthesized by condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . The reaction takes place at room temperature in anhydrous ethanol in the presence of an equimolar amount of sodium ethoxide .Chemical Reactions Analysis
The compound is used in the synthesis of 3-alkylthio-1-phenyl-5,6,7,8-hexahydroisoquinoline-4-carboxamides and 3,3-dimethyl-1-oxo-6-phenyl-1,2,7,8,9,10-hexahydro-3H-[1,3]thiazino[6,5-c]isoquinoline .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- The compound has been used in the synthesis of new derivatives, specifically carboxylic acid derivatives. These were synthesized by condensing with cyanoacetanilides and monothiomalonodiamide, demonstrating its versatility in creating diverse chemical structures (Dyachenko & Vovk, 2012).
Antifungal Properties
- A study evaluated the antifungal properties of a series of novel compounds, including 3-Oxo-1-phenyl-hexahydroisoquinoline-4-carbonitrile derivatives. It highlighted their synthesis and explored the relationship between functional group variations and biological activity, signifying its potential in antifungal applications (Gholap et al., 2007).
Optoelectronic and Charge Transport Properties
- The compound has been investigated for its optoelectronic, nonlinear, and charge transport properties. Using density functional theory (DFT), insights into its structural, electronic, and optical properties were gained, suggesting its potential in multifunctional material applications (Irfan et al., 2020).
Chemical Synthesis and Reactivity
- The compound's reactivity has been studied in various contexts. For example, its reaction with different agents led to the synthesis of tetrahydropyrimido quinoline derivatives, adding to the understanding of its chemical behavior and potential uses in chemical synthesis (Elkholy & Morsy, 2006).
Novel Derivatives and Microbial Screening
- Research into its derivatives has led to the synthesis of novel compounds with potential antibacterial and antifungal properties. This highlights its utility in creating new molecules with possible therapeutic applications (Goswami et al., 2022).
Corrosion Inhibition
- Novel quinoline derivatives of the compound have been studied as green corrosion inhibitors for metals in acidic mediums. This application is crucial in industrial contexts, particularly in prolonging the lifespan of metals (Singh et al., 2016).
Eigenschaften
IUPAC Name |
3-oxo-1-phenyl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-10-14-12-8-4-5-9-13(12)15(18-16(14)19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDPUCGQBSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C(=C2C1)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

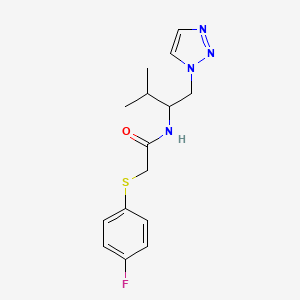
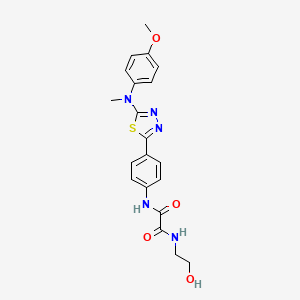

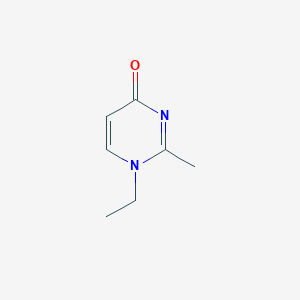
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)


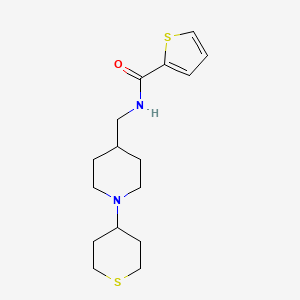
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2423409.png)
![N-(3,5-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2423411.png)


